

Application of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole in Cancer Research

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Compound of Interest

Compound Name: 5-Fluorothiazol-2-amine

Cat. No.: B1311622

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Introduction:

2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole, also known as 5F 203, is a potent and selective antitumor agent that has demonstrated significant efficacy in preclinical cancer research. It belongs to the broader class of aminobenzothiazoles, which are investigated for their cytotoxic effects against a range of human cancer cell lines. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in the utility of 5F 203 and its water-soluble prodrug, Phortress, in cancer research. The primary mechanism of action involves its biotransformation by cytochrome P450 1A1 (CYP1A1) into reactive electrophilic species that form DNA adducts, leading to cell cycle arrest and apoptosis in sensitive cancer cells.[1][2][3]

Data Presentation

Table 1: In Vitro Cytotoxicity of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203) and its Prodrug Phortress

Cell Line	Cancer Type	Compound	Concentration	Effect	Citation
MCF-7	Breast	5F 203	<10 nM	GI50 (Growth Inhibition of 50%)	[1]
MDA-468	Breast	5F 203	Not Specified	Sensitive	[1]
TK-10	Renal	5F 203	Not Specified	Sensitive	[1]
IGROV-1	Ovarian	Phortress	≥100 nM	DNA adduct formation	[1]
MCF-7	Breast	Phortress	≥100 nM	DNA adduct formation	[1]
MDA-MB-435	Breast	Phortress	≤10 μM (24h)	No DNA damage	[1]
MCF-7	Breast	5F 203	10 nmol/L–10 μmol/L	Dose- and time-dependent DNA single and double strand breaks	[2][3]
MDA-MB-435	Breast	5F 203	Not Specified	Inherently resistant	[2][3]

Table 2: In Vivo Antitumor Activity of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203) and its Prodrug Phortress

Xenograft Model	Compound	Dosage	Effect	Citation
MCF-7 (Breast)	5F 203	4 mg/kg (daily x 5)	Significant tumor growth retardation	[2]
MDA-MB-435 (Breast)	5F 203	4 mg/kg (daily x 5)	No significant effect	[2]
IGROV-1 (Ovarian)	Phortress	20 mg/kg (single dose)	DNA adduct accumulation at 24h	[1]
MCF-7 (Breast)	Phortress	20 mg/kg (single dose)	DNA adduct accumulation at 24h	[1]
MDA-MB-435 (Breast)	Phortress	20 mg/kg (single dose)	No DNA adducts	[1]

Experimental Protocols

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203) on cancer cell lines.

Materials:

- Cancer cell lines (e.g., MCF-7, MDA-MB-435)
- RPMI-1640 medium with 10% FBS
- 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203)
- Dimethyl sulfoxide (DMSO)
- 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

- Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
- 96-well plates
- Microplate reader

Procedure:

- Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
- Prepare serial dilutions of 5F 203 in culture medium from a stock solution in DMSO. The final DMSO concentration should not exceed 0.1%.
- Remove the overnight medium and add 100 µL of fresh medium containing various concentrations of 5F 203 to the wells. Include a vehicle control (DMSO) and a no-treatment control.
- Incubate the plate for the desired time period (e.g., 24, 48, 72 hours).
- Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
- Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration that inhibits cell growth by 50%).

DNA Adduct Formation Analysis (³²P-Postlabeling Assay)

Objective: To detect and quantify the formation of DNA adducts in cancer cells treated with 5F 203 or its prodrug Phortress.

Materials:

- Cancer cell lines
- 5F 203 or Phortress
- DNA extraction kit
- Micrococcal nuclease and spleen phosphodiesterase
- T4 polynucleotide kinase
- [γ - ^{32}P]ATP
- Thin-layer chromatography (TLC) plates
- Phosphorimager

Procedure:

- Treat cells with 5F 203 or Phortress for a specified time (e.g., 24 hours).
- Harvest the cells and extract genomic DNA using a commercial kit.
- Digest 5-10 μg of DNA to deoxyribonucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.
- Enrich the adducts by a suitable method (e.g., nuclease P1 digestion).
- Label the adducted nucleotides with [γ - ^{32}P]ATP using T4 polynucleotide kinase.
- Separate the ^{32}P -labeled adducts by multidirectional thin-layer chromatography (TLC).
- Visualize and quantify the DNA adducts using a phosphorimager.

Single-Cell Gel Electrophoresis (Comet Assay)

Objective: To assess DNA single and double-strand breaks in cells treated with 5F 203.

Materials:

- Cancer cell lines
- 5F 203
- Lysis solution
- Alkaline or neutral electrophoresis buffer
- SYBR Green or other DNA stain
- Fluorescence microscope with appropriate filters

Procedure:

- Treat cells with various concentrations of 5F 203 for different time points (e.g., 24, 48, 72 hours).
- Harvest and resuspend the cells in low-melting-point agarose.
- Pipette the cell suspension onto a microscope slide pre-coated with normal melting point agarose.
- Lyse the cells by immersing the slides in lysis solution.
- Perform electrophoresis under alkaline (for single-strand breaks) or neutral (for double-strand breaks) conditions.
- Stain the DNA with a fluorescent dye (e.g., SYBR Green).
- Visualize the "comets" using a fluorescence microscope and quantify the DNA damage using appropriate software.

Cell Cycle Analysis (Flow Cytometry)

Objective: To determine the effect of 5F 203 on cell cycle progression.

Materials:

- Cancer cell lines

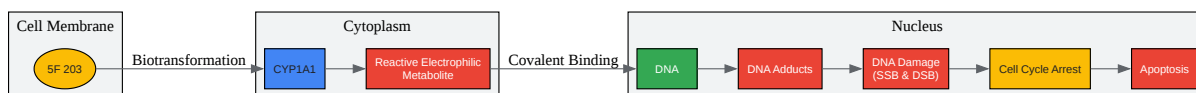
- 5F 203
- Propidium iodide (PI) staining solution (containing RNase A)
- Flow cytometer

Procedure:

- Treat cells with 5F 203 for various time points.
- Harvest the cells, wash with PBS, and fix in cold 70% ethanol.
- Wash the fixed cells with PBS and resuspend in PI staining solution.
- Incubate in the dark for 30 minutes at room temperature.
- Analyze the DNA content by flow cytometry.
- Determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Visualizations

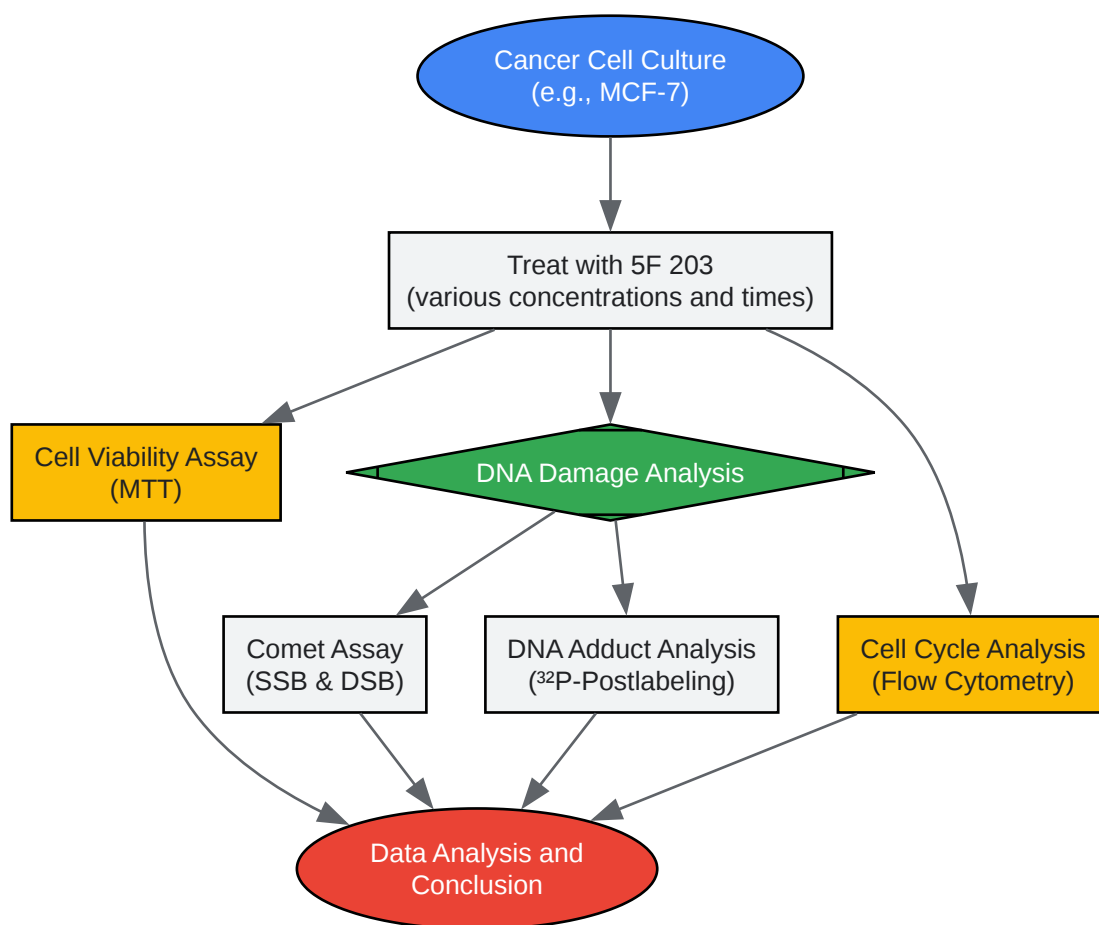
Signaling Pathway of 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203)



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Caption: Mechanism of action of 5F 203 in sensitive cancer cells.

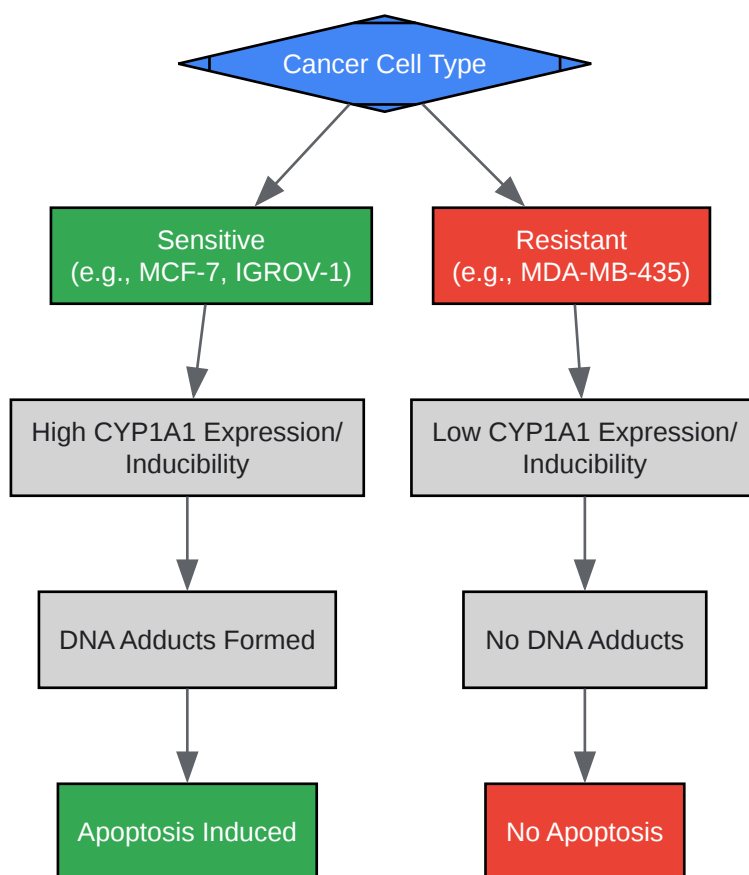
Experimental Workflow for In Vitro Analysis



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Caption: Workflow for in vitro evaluation of 5F 203.

Logical Relationship of Drug Sensitivity



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References

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- 2. researchgate.net [researchgate.net]
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